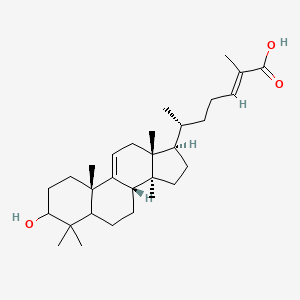

3-Hydroxylanost-9(11),24-dien-26-oic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Biosynthesis in Heterologous Hosts

The compound is a type of ganoderic acid (GA), which is a group of highly oxygenated lanostane-type triterpenoids . These GAs are traditionally derived from the medicinal mushroom Ganoderma lucidum . However, due to the difficulty in genetic manipulation, low yield, and slow growth of G. lucidum, biosynthesis of GAs in a heterologous host like Saccharomyces cerevisiae is a promising alternative for their efficient production .

Production of Other GAs

3-Hydroxylanost-9(11),24-dien-26-oic acid (HLDOA) can be used as a precursor for the biosynthesis of other GAs . For example, the expression of CYP5150L8 from Ganoderma lucidum in Saccharomyces cerevisiae can lead to the production of HLDOA . This HLDOA can then undergo post-modification to biosynthesize other GAs .

Discovery of New GAs

The study of 3-Hydroxylanost-9(11),24-dien-26-oic acid can lead to the discovery of new GAs . For instance, the oxidation of HLDOA by CYP5139G1, another P450 from G. lucidum, results in the formation of a new GA, 3,28-dihydroxy-lanosta-8,24-dien-26-oic acid (DHLDOA) .

Improvement of GA Production

The production of 3-Hydroxylanost-9(11),24-dien-26-oic acid can be improved by adjusting the dosage of antibiotics to manipulate the copy number of plasmids harboring the genes responsible for its biosynthesis . This strategy has been shown to significantly improve the production of DHLDOA .

Antitumor Activity

GAs, including 3-Hydroxylanost-9(11),24-dien-26-oic acid, are known for their significant pharmacological activities, such as antitumor and anti-metastasis effects . In fact, DHLDOA, which is derived from HLDOA, has been found to be effective against non-small cell lung cancer .

Low Toxicity to Normal Cells

While 3-Hydroxylanost-9(11),24-dien-26-oic acid and its derivatives have antitumor activity, they have low toxicity to normal cells . This makes them potential candidates for cancer treatment .

Propriétés

IUPAC Name |

(E,6R)-6-[(8S,10S,13R,14S,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,8,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O3/c1-19(9-8-10-20(2)26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h10,14,19,21,23-25,31H,8-9,11-13,15-18H2,1-7H3,(H,32,33)/b20-10+/t19-,21-,23-,24?,25?,28-,29-,30+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIRXJKGUEOMVRD-ARLMZJGNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C(=O)O)C1CCC2(C1(CC=C3C2CCC4C3(CCC(C4(C)C)O)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1CC[C@@]2([C@@]1(CC=C3[C@H]2CCC4[C@@]3(CCC(C4(C)C)O)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxylanost-9(11),24-dien-26-oic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.